3-Amino-5-hydroxybenzaldehyde
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Overview
Description
3-Amino-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of benzaldehyde, characterized by the presence of an amino group at the third position and a hydroxyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-hydroxybenzaldehyde typically involves the reduction of 3-nitrobenzaldehyde followed by diazotization of the resulting amine and subsequent hydrolysis. This multi-step process requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of metal catalysts such as palladium on charcoal or skeletal nickel for hydrogenation, followed by oxidation-reduction reactions using hydrogen peroxide and bromination with hydrobromic acid, is common. The final product is often crystallized using solvents like methanol, ethanol, acetone, chloroform, or dichloroethane to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-5-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Schiff bases and hydrazones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s ability to form Schiff bases and other derivatives also contributes to its diverse biological activities .
Comparison with Similar Compounds
3-Hydroxybenzaldehyde: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-3-hydroxybenzaldehyde: Has the amino group at a different position, leading to different reactivity and applications.
2-Amino-5-hydroxybenzaldehyde: Similar structure but with different positional isomerism, affecting its chemical properties and uses.
Uniqueness: 3-Amino-5-hydroxybenzaldehyde is unique due to the specific positioning of the amino and hydroxyl groups, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-amino-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H7NO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H,8H2 |
InChI Key |
OCUUSQSHQATUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)O)C=O |
Origin of Product |
United States |
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